molecular formula C13H14Cl2N2O2 B14171347 1-(3,5-Dichlorophenyl)-3-(propylamino)pyrrolidine-2,5-dione CAS No. 4655-36-1

1-(3,5-Dichlorophenyl)-3-(propylamino)pyrrolidine-2,5-dione

Cat. No.: B14171347
CAS No.: 4655-36-1
M. Wt: 301.16 g/mol
InChI Key: JLNFIZZMAILOPN-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-3-(propylamino)pyrrolidine-2,5-dione is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine-2,5-dione core substituted with a 3,5-dichlorophenyl group and a propylamino group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichlorophenyl)-3-(propylamino)pyrrolidine-2,5-dione typically involves the reaction of 3,5-dichloroaniline with succinic anhydride to form an intermediate, which is then reacted with propylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)-3-(propylamino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(3,5-Dichlorophenyl)-3-(propylamino)pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-3-(propylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dichlorophenyl)-3-(methylamino)pyrrolidine-2,5-dione
  • 1-(3,5-Dichlorophenyl)-3-(ethylamino)pyrrolidine-2,5-dione
  • 1-(3,5-Dichlorophenyl)-3-(butylamino)pyrrolidine-2,5-dione

Uniqueness

1-(3,5-Dichlorophenyl)-3-(propylamino)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, the propylamino group may confer different steric and electronic effects, influencing its reactivity and interactions with molecular targets.

Properties

CAS No.

4655-36-1

Molecular Formula

C13H14Cl2N2O2

Molecular Weight

301.16 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-3-(propylamino)pyrrolidine-2,5-dione

InChI

InChI=1S/C13H14Cl2N2O2/c1-2-3-16-11-7-12(18)17(13(11)19)10-5-8(14)4-9(15)6-10/h4-6,11,16H,2-3,7H2,1H3

InChI Key

JLNFIZZMAILOPN-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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